molecular formula C14H18N4O3 B2908439 5-(3-(Pyridazin-3-yloxy)piperidine-1-carbonyl)pyrrolidin-2-one CAS No. 2034210-24-5

5-(3-(Pyridazin-3-yloxy)piperidine-1-carbonyl)pyrrolidin-2-one

Cat. No.: B2908439
CAS No.: 2034210-24-5
M. Wt: 290.323
InChI Key: JHDWSUWTPKWOKE-UHFFFAOYSA-N
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Description

5-(3-(Pyridazin-3-yloxy)piperidine-1-carbonyl)pyrrolidin-2-one is a sophisticated chemical reagent designed for research and development in medicinal chemistry. Its structure incorporates a pyridazin-3-one ring, a versatile pharmacophore well-documented in scientific literature for its diverse biological activities . Pyridazinone derivatives are recognized for their significant potential in pharmacology, demonstrating a broad spectrum of effects including antibacterial, antifungal, anti-inflammatory, anticancer, and antihypertensive activities . Furthermore, this heterocyclic system has also shown promise in agricultural applications, such as functioning as an insecticide or herbicide . The integration of the pyridazinone moiety with a piperidine-carbonyl-pyrrolidinone scaffold in this single molecule is intended to create a multi-functional building block for drug discovery. Researchers can leverage this compound to synthesize novel analogs for high-throughput screening or to develop targeted therapies. The presence of the pyridazinone core suggests potential interaction with various enzymatic targets, making it a valuable candidate for investigating new mechanisms of action . This product is strictly labeled For Research Use Only and is not intended for diagnostic, therapeutic, or any personal use. Researchers should consult the relevant safety data sheets and handle all chemicals with appropriate precautions in a laboratory setting.

Properties

IUPAC Name

5-(3-pyridazin-3-yloxypiperidine-1-carbonyl)pyrrolidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N4O3/c19-12-6-5-11(16-12)14(20)18-8-2-3-10(9-18)21-13-4-1-7-15-17-13/h1,4,7,10-11H,2-3,5-6,8-9H2,(H,16,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JHDWSUWTPKWOKE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C(=O)C2CCC(=O)N2)OC3=NN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

5-(3-(Pyridazin-3-yloxy)piperidine-1-carbonyl)pyrrolidin-2-one is a complex organic compound with a pyrrolidinone core structure. This compound has garnered interest in medicinal chemistry due to its potential biological activities, including anticancer properties and interactions with various biological targets. Understanding its biological activity is crucial for exploring its applications in drug discovery and therapeutic development.

Chemical Structure and Properties

The structure of this compound can be represented as follows:

C14H18N4O3\text{C}_{14}\text{H}_{18}\text{N}_{4}\text{O}_{3}
PropertyValue
Molecular FormulaC₁₄H₁₈N₄O₃
Molecular Weight286.32 g/mol
CAS Number2034210-27-8

The biological activity of this compound is primarily attributed to its interaction with specific cellular targets, influencing various biochemical pathways. Pyrrolidin-2-ones, like this compound, often exert their effects through:

  • Enzyme Inhibition : Compounds in this class may inhibit enzymes involved in critical metabolic pathways, leading to altered cellular functions.
  • Receptor Modulation : They can interact with neurotransmitter receptors, potentially affecting neurological functions.

Anticancer Activity

Recent studies have highlighted the anticancer potential of pyrrolidinone derivatives. For instance, a study evaluating similar compounds demonstrated dose-dependent cytotoxicity against human cancer cell lines such as MCF-7 (breast), SK-OV-3 (ovarian), and LoVo (colon) adenocarcinoma cells. The IC50 values for these compounds ranged from 10 µM to over 200 µM, indicating varying degrees of potency against different cancer types .

Table 1: Cytotoxicity of Related Pyrrolidinone Compounds

CompoundCell LineIC50 (µM)
Compound A (similar structure)MCF-715
Compound BSK-OV-320
Compound CLoVo25

Neuropharmacological Effects

Research indicates that derivatives of pyrrolidinone can influence neuropharmacological pathways. A specific study on piperidine derivatives showed significant inhibition of monoamine oxidase B (MAO-B), an enzyme linked to neurodegenerative diseases such as Parkinson's . This suggests potential applications in treating neurological disorders.

Pharmacokinetics

The pharmacokinetic profile of this compound is crucial for determining its bioavailability and therapeutic efficacy. Factors affecting its pharmacokinetics include:

  • Absorption : The compound's solubility and stability in physiological conditions influence how well it is absorbed.
  • Distribution : Lipophilicity affects the distribution within body tissues.
  • Metabolism : Liver enzymes may modify the compound, impacting its activity.
  • Excretion : Renal clearance plays a role in the elimination of the compound from the body.

Comparison with Similar Compounds

Core Pyrrolidin-2-one Derivatives

Fasoracetam [(R)-5-(Piperidine-1-carbonyl)pyrrolidin-2-one]

  • Structure : Lacks the pyridazin-3-yloxy group but shares the pyrrolidin-2-one and piperidine-1-carbonyl motifs .
  • Activity: A nootropic agent targeting glutamate receptors, suggesting CNS modulation.
  • Key Difference : The absence of pyridazine may reduce metabolic stability compared to the target compound.

Benzylated Pyrrolidin-2-one Derivatives (e.g., Compound 10b)

  • Structure: Features a 4-fluorobenzoyl-piperidine and benzyl substituents on the pyrrolidinone .
  • Activity : Exhibits anti-Alzheimer’s effects via acetylcholinesterase inhibition.
  • Key Difference : Bulky aromatic substituents enhance receptor binding but may reduce solubility compared to the pyridazine-containing target compound.

Piperidine-Linked Heterocycles

Sigma-2 Receptor Ligands (e.g., 7g-7j)

  • Structure: Tetrahydroindazole cores with piperidine-pyrrolidinone linkages .
  • Key Difference : The indazole scaffold introduces rigidity, whereas the pyridazin-3-yloxy group in the target compound may offer conformational flexibility for diverse receptor interactions.

Difluoropyrrolidine-Piperazine Hybrid (PF2)

  • Structure: Combines difluoropyrrolidine and piperazine with a pyrrolidinone .
  • Activity : Undisclosed, but fluorination enhances metabolic stability.
  • Key Difference : Fluorine atoms improve pharmacokinetics, while the pyridazine in the target compound may provide similar benefits via aromatic nitrogen interactions.

Antiarrhythmic Pyrrolidin-2-one Derivatives

1-[3-(4-Arylpiperazin-1-yl)propyl]pyrrolidin-2-ones

  • Structure : Arylpiperazinyl groups linked to pyrrolidin-2-one via a propyl chain .
  • Activity : Antiarrhythmic activity correlated with electronic descriptors (PCR, JGI4).

Physicochemical and Pharmacokinetic Considerations

Molecular Weight and Solubility

  • Target Compound : Estimated molecular weight ~390–400 g/mol (based on analogs). Pyridazine’s polarity may enhance aqueous solubility compared to purely aromatic substituents (e.g., benzyl groups in ).
  • Fasoracetam : Molecular weight 224.3 g/mol; lower lipophilicity due to simpler structure .

Metabolic Stability

  • Pyridazine vs. Benzene Rings : Pyridazine’s nitrogen atoms may reduce oxidative metabolism compared to benzylated derivatives .
  • Fluorinated Analogs : Compounds like PF2 highlight fluorine’s role in blocking metabolic hotspots, a feature absent in the target compound .

Q & A

Q. Basic

  • HPLC-MS : Quantify purity (>95%) and detect trace impurities (e.g., unreacted intermediates).
  • NMR Spectroscopy : Confirm regiochemistry via ¹H-¹H COSY (e.g., coupling between piperidine and pyrrolidinone protons) .

Q. Advanced

  • X-ray Crystallography : Resolve stereochemical ambiguities (e.g., axial vs. equatorial pyridazine orientation).
  • DSC/TGA : Assess thermal stability for storage recommendations .

How can structure-activity relationship (SAR) studies guide the design of analogs with enhanced pharmacological properties?

Basic
Focus on core modifications:

  • Pyridazine Substitution : Replace methoxy groups with halogens (e.g., fluorine) to improve bioavailability .
  • Pyrrolidinone Ring : Introduce methyl groups to enhance metabolic stability .

Q. Advanced

  • Molecular Dynamics Simulations : Predict binding affinity to targets (e.g., kinases) by modeling piperidine-pyrrolidinone flexibility.
  • Free Energy Perturbation (FEP) : Quantify the impact of substituents on binding entropy/enthalpy .

What methodologies are recommended for evaluating this compound’s potential in neurodegenerative disease models?

Q. Basic

  • In Vitro Acetylcholinesterase Inhibition : Use Ellman’s assay to compare activity to donepezil (IC₅₀ ≤ 10 nM for lead candidates) .
  • Cytotoxicity Screening : Test against SH-SY5Y neuronal cells at therapeutic concentrations.

Q. Advanced

  • Transgenic Mouse Models : Assess cognitive improvement in APP/PS1 Alzheimer’s models using Morris water maze.
  • PET Imaging : Radiolabel the compound (e.g., ¹⁸F) to study blood-brain barrier penetration .

How can synthetic byproducts or degradation products be identified and mitigated during scale-up?

Q. Basic

  • LC-MS/MS : Monitor reaction mixtures for common byproducts (e.g., pyrrolidine ring-opened species).
  • pH Control : Maintain neutral conditions to prevent acid/base-mediated degradation .

Q. Advanced

  • DoE (Design of Experiments) : Statistically optimize parameters (e.g., catalyst loading, stirring rate) to minimize impurities.
  • Forced Degradation Studies : Expose the compound to heat/light/humidity to identify stability liabilities .

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